molecular formula C16H21FN4O2S2 B1318261 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 932807-07-3

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1318261
CAS RN: 932807-07-3
M. Wt: 384.5 g/mol
InChI Key: QIBMXCIRRPJFMR-UHFFFAOYSA-N
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Description

The compound “5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol” has a CAS Number of 932807-07-3 . It has a molecular weight of 384.5 g/mol . The IUPAC name for this compound is 5-[1-(ethylsulfonyl)-3-piperidinyl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21FN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.5 g/mol . It’s stored at a temperature of 28°C .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound could serve as a precursor in the synthesis of novel therapeutic agents. Its structural features, such as the triazole-thiol moiety, suggest potential activity in enzyme inhibition which could be beneficial in designing drugs targeting specific diseases. For instance, triazole derivatives have been known to exhibit antifungal, antibacterial, and antiviral properties .

Agriculture: Development of Agrochemicals

In agriculture, the compound’s potential to act as a building block for agrochemicals could be explored. Triazole compounds are often used in the synthesis of fungicides and pesticides. The presence of the ethylsulfonyl group might enhance the solubility and bioavailability of the resulting agrochemicals, potentially leading to more effective crop protection solutions .

Material Science: Advanced Material Fabrication

The compound’s unique structure could be utilized in material science for the fabrication of advanced materials. For example, the sulfur-containing thiol group can facilitate the formation of self-assembled monolayers on metal surfaces, which are crucial in creating corrosion-resistant coatings or in the development of nanoelectronics .

Environmental Science: Pollutant Removal

Environmental science could benefit from the compound’s application in pollutant removal processes. The functional groups within the compound may interact with various environmental contaminants, aiding in their breakdown or removal from ecosystems. This could be particularly useful in water treatment facilities to remove harmful substances from water supplies .

Biochemistry: Enzyme Mechanism Studies

Biochemists could employ this compound in studies of enzyme mechanisms. The triazole-thiol group might mimic the transition state of enzymatic reactions or bind to the active sites of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .

Analytical Chemistry: Chromatography and Mass Spectrometry

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatography and mass spectrometry. Its distinct molecular weight and structural properties would allow for its use in calibrating instruments or as a compound of interest in the analysis of complex chemical mixtures .

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMXCIRRPJFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113209
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932807-07-3
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932807-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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